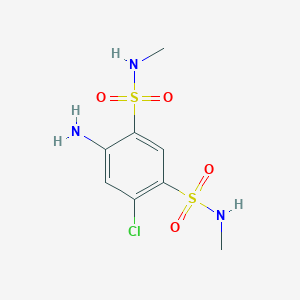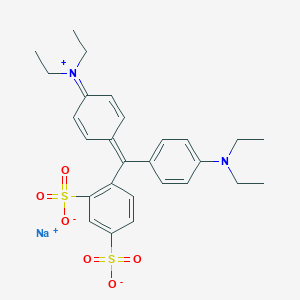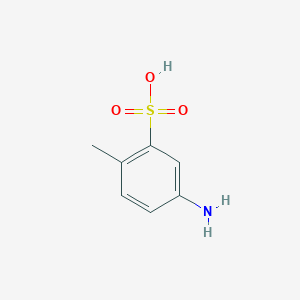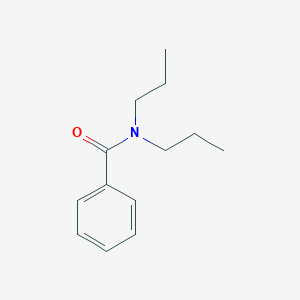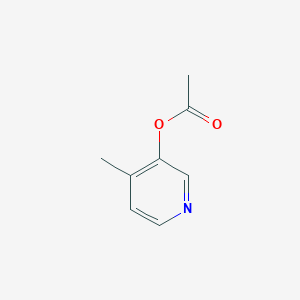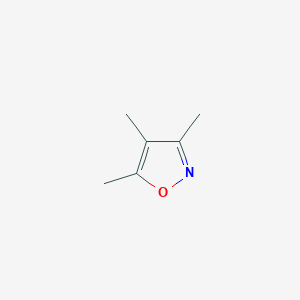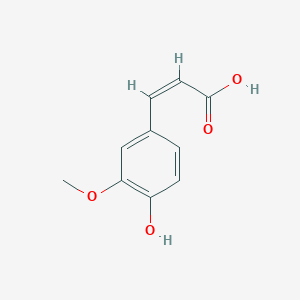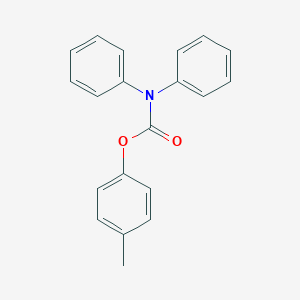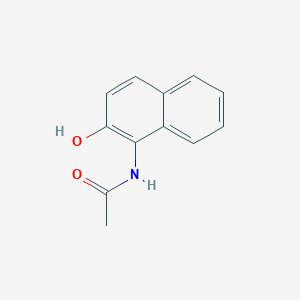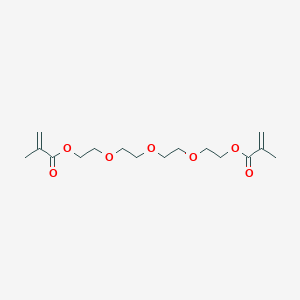
Tetraethylene glycol dimethacrylate
Overview
Description
Synthesis Analysis
TEGDMA's synthesis often involves the reaction of tetraethylene glycol with methacrylic acid or its derivatives. A notable method includes the pressure-induced polymerization and crosslinking of TEGDMA, which is analyzed by swelling experiments and broadband dielectric spectroscopy, alongside IR measurements to determine the reaction's extent and temperature dependence (Kamiński et al., 2008).
Molecular Structure Analysis
The molecular structure of TEGDMA plays a crucial role in its polymerization behavior and the properties of the resulting polymers. The structure facilitates crosslinking in polymer matrices, significantly affecting the mechanical strength, durability, and chemical resistance of the polymers. Analysis tools such as broadband dielectric spectroscopy and IR spectroscopy are commonly used to investigate these aspects in detail.
Chemical Reactions and Properties
TEGDMA undergoes various chemical reactions, primarily polymerization and crosslinking, under different conditions, including high pressure and the presence of photoinitiators. These reactions are essential for creating dental resins and composites with desired physical and mechanical properties. The crosslinking polymerization of TEGDMA under high pressure is a notable reaction that contributes to its widespread use in dental materials (Kamiński et al., 2008).
Physical Properties Analysis
The physical properties of TEGDMA, including its viscosity, density, and polymerization behavior, are critical for its application in various industrial processes. These properties are influenced by the molecular weight, polymer structure, and the degree of crosslinking in the polymerized material. The analysis of these properties is crucial for optimizing the conditions under which TEGDMA is polymerized to achieve materials with specific characteristics.
Chemical Properties Analysis
The chemical properties of TEGDMA, such as its reactivity with different monomers, susceptibility to hydrolysis, and behavior under various catalytic conditions, are vital for its application in creating polymers with tailored properties. Studies on the synthesis of polyethylene glycol(200) dimethacrylate with light color explore the effects of solvents, catalysts, inhibitors, and decolorizers on the transesterification process, offering insights into optimizing TEGDMA's chemical properties for specific applications (X. Zhang, 2015).
Scientific Research Applications
Polymerization and Crosslinking : TEGDMA is used in polymerization reactions induced by high pressure, as studied by Kamiński et al. (2008). This research focused on the dielectric properties of polymers produced from TEGDMA and the degree of crosslinking in these polymers, using broadband dielectric spectroscopy and swelling experiments (Kamiński et al., 2008).
Dental Materials : In the context of dental materials, triethylene glycol dimethacrylate (a closely related compound) has been studied extensively. For instance, Nilsen et al. (2018) examined the effects of TEGDMA on the proteome of human THP-1 monocytes, exploring the molecular mechanisms of its toxicity (Nilsen et al., 2018). Similarly, Schweikl et al. (2008) investigated the oxidative stress response and gene expression changes in human fibroblasts exposed to TEGDMA, revealing insights into its cytotoxic effects (Schweikl et al., 2008).
Photopolymerization Kinetics : Dickens et al. (2003) studied the photopolymerization kinetics of dental dimethacrylate monomers, including TEGDMA. This research provided insights into the reactivity and kinetic behavior of TEGDMA in dental resin formulations (Dickens et al., 2003).
Impact on Dental Pulp Cells : Torun et al. (2017) analyzed the gene expression profile in TEGDMA-treated human dental pulp cells, revealing significant changes in gene expression and signaling pathways after exposure to TEGDMA (Torun et al., 2017).
Biocompatibility and Toxicity : Research by Tamura et al. (2015) focused on the cytotoxicity, oxidative stress, and expression of co-stimulatory factors in human monocytic cells exposed to TEGDMA, providing important insights into its biocompatibility and potential toxic effects (Tamura et al., 2015).
Mechanism of Action
Target of Action
The primary targets of TEGDMA are the catalytic domain of matrix metalloproteinases (MMP-2, MMP-7, and MMP-9) and vascular endothelial growth factor A (VEGFA) receptor R1 complex . These proteins play crucial roles in cellular processes such as cell proliferation, migration, and angiogenesis .
Mode of Action
TEGDMA interacts with its targets by binding to the S1’ pocket of MMP-2 and MMP-9 and the catalytic Zn ion binding site of MMP-7 . Additionally, TEGDMA can cause local disruption of the secondary structure of the VEGFA dimer and exhibit stable interaction at the binding interface of the VEGFA receptor R1 complex .
Biochemical Pathways
TEGDMA affects the canonical Wnt/β-catenin signaling pathway . This pathway is involved in regulating cellular processes such as cell growth, differentiation, and migration . By inhibiting this pathway, TEGDMA can exert anti-metastatic effects .
Pharmacokinetics
Its low viscosity and hydrophilic nature suggest that it may have good bioavailability .
Result of Action
The interaction of TEGDMA with its targets leads to the inhibition of MMPs and VEGFA, resulting in anti-metastatic and anti-angiogenic effects . It can also cause specific stress responses in eukaryotic cells .
Action Environment
The action of TEGDMA can be influenced by environmental factors. For instance, it is typically used in dental resin materials, where the oral environment can affect its action . Furthermore, it is recommended to store TEGDMA at 2-8°C to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
2-[2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHJXDSHSVNJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOCCOCCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25101-32-0 | |
| Record name | Tetraethylene glycol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6044515 | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light brown viscous liquid; [Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethylene glycol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1254 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
109-17-1, 25101-32-0 | |
| Record name | Tetraethylene glycol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAETHYLENEGLYCOL DIMETHACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraethyleneglycol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9-trioxaundecamethylene dimethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAETHYLENE GLYCOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT038EQF54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of TEGDMA?
A1: TEGDMA has the molecular formula C19H30O8 and a molecular weight of 386.44 g/mol.
Q2: Is there any spectroscopic data available for TEGDMA?
A2: Yes, Fourier-transform infrared spectroscopy (FTIR) has been used to characterize TEGDMA. For instance, researchers have identified a characteristic peak at 1707 cm-1, attributed to the carbonyl functional group present in the TEGDMA structure. []
Q3: What is the role of TEGDMA in the development of anaerobic adhesives?
A4: TEGDMA is a crucial monomer in formulating anaerobic adhesives. Formulations utilizing TEGDMA, alone or in combination with ethylene glycol dimethacrylate, demonstrated a favorable balance of storage stability and polymerization capability. []
Q4: How does the molecular bridge length of a crosslinking agent, such as TEGDMA, impact the rate of radiation polymerization?
A5: Studies have shown that longer molecular bridge lengths in divinyl monomers (DVMs), including TEGDMA, lead to faster radiation polymerization rates. Specifically, the acceleration ability of DVMs was found to increase in the order: ethylene glycol dimethacrylate < diethylene glycol dimethacrylate < triethylene glycol dimethacrylate < TEGDMA. []
Q5: What is the significance of the copolymer connection number (CNco) in crosslinked copolymers containing TEGDMA?
A6: The CNco serves as a valuable structural parameter for characterizing crosslinked copolymers incorporating TEGDMA. It provides a quantitative correlation between mechanical or thermomechanical properties and the crosslink densities within these copolymers. []
Q6: How is TEGDMA employed in the synthesis of hydrophilic poly-vinylpyridine beads?
A7: TEGDMA acts as a hydrophilic cross-linking agent during the preparation of macroporous hydrophilic poly-vinylpyridine beads. These beads, particularly those with a 25% degree of crosslinkage, displayed favorable properties like high water regain, large average pore radius, and efficient urease adsorption, making them suitable for applications such as blood urea nitrogen determination in human sera. []
Q7: What is the role of TEGDMA in creating stimuli-responsive hydrogels?
A8: TEGDMA is frequently employed as a crosslinker in synthesizing stimuli-responsive hydrogels, notably those composed of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA). These hydrogels exhibit pH-dependent swelling behavior, with significant volume changes observed across a narrow pH range. []
Q8: How does TEGDMA contribute to the formation of interpenetrating polymer networks (IPNs)?
A9: TEGDMA serves as a crosslinker in synthesizing IPNs, such as those combining styrene-butadiene rubber with polyalkyl methacrylates or those incorporating poly(ethyl methacrylate) and carboxylated nitrile rubber. The presence of TEGDMA contributes to the formation of interlocked polymer networks with enhanced mechanical and thermal properties compared to their individual polymer counterparts. [, ]
Q9: What makes TEGDMA suitable for developing ophthalmic lens materials?
A10: TEGDMA plays a crucial role in creating ophthalmic lens materials due to its ability to impart desirable properties. Copolymerization of TEGDMA with styrenic monomers and acrylonitrile yields resins with a high refractive index, a large Abbe number, high impact strength, low specific gravity, heat resistance, cutting processability, tintability, and durability, all of which are essential characteristics for high-performance ophthalmic lenses. [, ]
Q10: How does storage temperature affect the stability of anaerobic adhesive formulations containing TEGDMA?
A12: Research indicates that while most anaerobic adhesive formulations, including those with TEGDMA, remain liquid at 54 °C for over 100 days, their stability is compromised at elevated temperatures. Storage at 74 °C leads to solidification within a significantly shorter timeframe. Notably, even at 54 °C, these formulations undergo substantial compositional alterations after one month, resulting in a diminished capacity for polymerization. []
Q11: How does the water content of amidoxime polymers crosslinked with TEGDMA influence the adsorption rate of uranium from seawater?
A13: Studies have demonstrated that increasing the water content of amidoxime polymers, achieved by varying the amount of toluene used during their preparation with hydroxylamine, enhances their porosity. This increase in porosity, in turn, leads to a higher adsorption rate of uranium from seawater. This suggests a correlation between the adsorption rate and the diffusion process of uranium into the pore domain of the polymer. []
Q12: What is the role of silanization in modifying the properties of dental composites containing TEGDMA?
A14: Silanization of fillers, such as aerosil OX50, with γ-methacryloxypropyltrimethoxysilane has been shown to impact the properties of light-cured dental composites containing TEGDMA. This treatment can lead to improved filler-matrix interactions and influence characteristics such as depth of cure, water sorption, and solubility, ultimately impacting the overall performance of the composite material. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



